molecular formula C23H20N4O3S B10805467 2-((9-Ethyl-9H-carbazol-3-yl)amino)-2-oxoethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate

2-((9-Ethyl-9H-carbazol-3-yl)amino)-2-oxoethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate

Cat. No.: B10805467
M. Wt: 432.5 g/mol
InChI Key: NTYCYEMPFQBVAJ-UHFFFAOYSA-N
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Description

It is identified by the Chemical Abstracts Service number 438599-31-6 . This compound is often used in research due to its unique properties and potential therapeutic applications.

Preparation Methods

The preparation of WAY-623944 involves several synthetic routes and reaction conditions. One common method includes the use of quinolinamine as a starting material . The synthesis typically involves multiple steps, including the formation of intermediate compounds, followed by purification and crystallization processes. Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

WAY-623944 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce amine compounds .

Scientific Research Applications

WAY-623944 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, WAY-623944 is investigated for its potential therapeutic applications, including its role as a miRNA regulator . Additionally, it has applications in the pharmaceutical industry, where it is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of WAY-623944 involves its interaction with specific molecular targets and pathways. It is known to regulate miRNA levels, which can influence various cellular processes and signaling pathways . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in gene expression and protein activity.

Comparison with Similar Compounds

WAY-623944 can be compared to other similar compounds, such as quinolinamine derivatives and aminopyrimidine mesylate compounds These compounds share some structural similarities but differ in their specific chemical properties and biological activities

Similar Compounds::
  • Quinolinamine derivatives
  • Aminopyrimidine mesylate compounds

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate

InChI

InChI=1S/C23H20N4O3S/c1-2-27-19-6-4-3-5-17(19)18-11-15(7-8-20(18)27)24-21(28)14-30-22(29)12-16-13-26-9-10-31-23(26)25-16/h3-11,13H,2,12,14H2,1H3,(H,24,28)

InChI Key

NTYCYEMPFQBVAJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC(=O)CC3=CN4C=CSC4=N3)C5=CC=CC=C51

Origin of Product

United States

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